3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide 3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0728497
InChI: InChI=1S/C17H17ClN2O3/c1-23-9-8-19-16(21)13-5-3-7-15(11-13)20-17(22)12-4-2-6-14(18)10-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)(H,20,22)
SMILES: COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8 g/mol

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

CAS No.:

Cat. No.: VC0728497

Molecular Formula: C17H17ClN2O3

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide -

Specification

Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
IUPAC Name 3-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Standard InChI InChI=1S/C17H17ClN2O3/c1-23-9-8-19-16(21)13-5-3-7-15(11-13)20-17(22)12-4-2-6-14(18)10-12/h2-7,10-11H,8-9H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key CNHGLLXYTJIUPD-UHFFFAOYSA-N
SMILES COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator